2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid
Description
2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid is a complex organic compound with intriguing chemical properties and significant potential applications across various scientific disciplines. Its structure comprises a quinoline moiety, sulfonyl group, methoxyphenyl group, and a hydroxymethyl group, making it a molecule of interest for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-26-18-7-6-16(9-15(18)10-19(22)23)27(24,25)20-11-13(12-21)8-14-4-2-3-5-17(14)20/h2-7,9,13,21H,8,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIYJKDAOIMODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC3=CC=CC=C32)CO)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid typically involves multiple steps, starting with the quinoline framework. One of the common synthetic routes includes:
Quinoline Synthesis: : The quinoline moiety can be synthesized via the Skraup synthesis, which involves heating aniline, glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Methoxylation: : The methoxy group can be introduced by reacting the phenyl derivative with methoxy chloride in an alkaline medium.
Acylation: : The final acylation step to introduce the acetic acid moiety can be carried out using acetyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic steps to increase yield and purity. Advanced techniques like continuous flow synthesis or green chemistry approaches might be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The hydroxymethyl group in the compound can undergo oxidation to form a carboxyl group, potentially yielding 2-[5-[[3-(carboxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid.
Reduction: : The quinoline moiety can undergo reduction reactions, altering its aromaticity and potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Halogenating agents, nucleophiles
Major Products Formed from These Reactions
Scientific Research Applications
2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid finds applications in several research areas:
Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential as an enzyme inhibitor or ligand for protein binding.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : Potentially used in the development of novel materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid exerts its effects is largely dependent on its interactions with biological targets. Key mechanisms include:
Binding to Enzymes: : It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme's function.
Receptor Interactions: : It can act as a ligand for specific receptors, triggering signaling pathways that lead to physiological responses.
Cellular Uptake and Metabolism: : Its absorption, distribution, metabolism, and excretion (ADME) profiles influence its biological activity and efficacy.
Comparison with Similar Compounds
Conclusion
This compound stands out due to its unique chemical structure and diverse potential applications in science and industry. Its synthesis, reactivity, and biological activities make it an intriguing subject for ongoing research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
